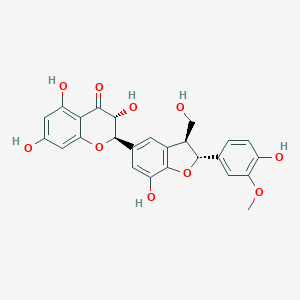

3,5,7-Trihydroxy-2-(7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl)-2,3-dihydro-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLIIPOXVWESJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865692 | |

| Record name | 3,5,7-Trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Silicristin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33889-69-9 | |

| Record name | Silicristin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 176 °C | |

| Record name | Silicristin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Elucidation and Stereochemistry of Silychristin

Silychristin A and Silychristin B Diastereoisomers

Silychristin naturally exists as a pair of diastereoisomers, designated as Silychristin A and Silychristin B. nih.gov These two isomers possess the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms at specific chiral centers.

Silychristin A is the major diastereomer found in silymarin (B1681676). researchgate.net Its absolute configuration has been established as (2R, 3S) at the dihydrofuran ring originating from the coniferyl alcohol moiety.

Silychristin B , the minor diastereomer, has the opposite configuration at these stereocenters, identified as (2S, 3R). researchgate.net The initial structural analyses of silymarin did not distinguish between these two diastereomers due to the overwhelming abundance of Silychristin A. However, advancements in separation and spectroscopic techniques have enabled the isolation and characterization of Silychristin B. nih.gov

The stereochemistry of these diastereomers significantly influences their biological activity, a common phenomenon in pharmacognosy where the three-dimensional shape of a molecule dictates its interaction with biological targets.

Table 1: Physicochemical Properties of Silychristin Diastereoisomers

| Property | Silychristin A | Silychristin B |

|---|---|---|

| Molecular Formula | C₂₅H₂₂O₁₀ | C₂₅H₂₂O₁₀ |

| Molar Mass | 482.44 g/mol | 482.44 g/mol |

| Absolute Configuration | 2R, 3S | 2S, 3R |

Related Silychristin Congeners and Their Stereochemical Variations

Beyond the primary diastereomers, several related silychristin congeners have been identified, each with unique stereochemical features. These congeners are often products of oxidation, dehydration, or isomerization of silychristin.

Isosilychristin (B15092769): This compound is a regioisomer of silychristin, meaning it has the same molecular formula but a different connectivity of atoms. In isosilychristin, the linkage between the taxifolin (B1681242) and coniferyl alcohol moieties occurs at a different position compared to silychristin. While its presence in silymarin is confirmed, detailed stereochemical analysis, including the definitive absolute configuration, is less commonly reported compared to silychristin A and B. researchgate.netnih.gov

2,3-Dehydrosilychristin (B12081447): As its name suggests, this congener is an oxidation product of silychristin, characterized by the presence of a double bond between the C-2 and C-3 positions of the flavonoid C-ring. This structural modification results in a more planar and rigid molecule. 2,3-Dehydrosilychristin can exist as a pair of enantiomers, arising from the chirality of the dihydrofuran ring.

Table 2: Structural Features of Silychristin and its Congeners

| Compound | Key Structural Feature | Stereochemical Note |

|---|---|---|

| Silychristin A | Saturated C-ring | Diastereomer (2R, 3S) |

| Silychristin B | Saturated C-ring | Diastereomer (2S, 3R) |

| Isosilychristin | Regioisomer of silychristin | Stereochemistry less defined |

| 2,3-Dehydrosilychristin | Double bond at C-2, C-3 | Exists as enantiomers |

| Anhydrosilychristin | Double bond at C-10, C-11 | Derivative of silychristin |

Biosynthesis and Metabolic Pathways of Silychristin in Silybum Marianum

Precursor Compounds and Upstream Metabolic Pathways (e.g., Taxifolin (B1681242), Coniferyl Alcohol, Phenylpropanoid Pathway)

The biosynthesis of silychristin, like other flavonolignans, originates from the phenylpropanoid pathway. wikipedia.orgmedicinalcrop.org This fundamental metabolic pathway in plants is responsible for the synthesis of a wide variety of phenolic compounds from the amino acid L-phenylalanine. uni-marburg.degenominfo.org The initial steps of this pathway convert L-phenylalanine into 4-coumaroyl-CoA, a critical intermediate. wikipedia.orggenominfo.org

From 4-coumaroyl-CoA, the pathway branches to produce the two immediate precursors required for silychristin synthesis: taxifolin and coniferyl alcohol. wikipedia.orgresearchgate.net

Taxifolin , a flavonoid, is synthesized via the flavonoid biosynthesis pathway, which is a branch of the phenylpropanoid pathway. medicinalcrop.orgresearchgate.net This process involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone (B49325), which then undergoes a series of enzymatic reactions to yield taxifolin. medicinalcrop.org Key enzymes in this conversion include chalcone synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonoid 3'-hydroxylase (F3'H). medicinalcrop.org

Coniferyl alcohol , a monolignol, is produced through the monolignol-specific pathway, another branch of the phenylpropanoid pathway. medicinalcrop.org This pathway transforms p-coumaroyl-CoA through several enzymatic steps into coniferyl alcohol. medicinalcrop.orgresearchgate.net

Table 1: Key Precursors and Pathways in Silychristin Biosynthesis

| Precursor/Pathway | Description | Key Enzymes/Intermediates |

| Phenylpropanoid Pathway | A major plant metabolic pathway that converts L-phenylalanine into various phenolic compounds. wikipedia.orgmedicinalcrop.org | L-phenylalanine, 4-coumaroyl-CoA, Phenylalanine ammonia-lyase (PAL) wikipedia.orggenominfo.orgnih.gov |

| Taxifolin | A flavonoid precursor derived from the flavonoid biosynthesis pathway. medicinalcrop.orgresearchgate.net | Chalcone synthase (CHS), Chalcone isomerase (CHI), Flavanone 3-hydroxylase (F3H) medicinalcrop.org |

| Coniferyl Alcohol | A monolignol precursor synthesized via the monolignol-specific pathway. medicinalcrop.org | Cinnamyl alcohol dehydrogenase (CAD) nih.govresearchgate.net |

Oxidative Coupling Mechanisms in Silychristin Formation

The final and defining step in the biosynthesis of silychristin is the oxidative coupling of its two precursors, taxifolin and coniferyl alcohol. wikipedia.orgmdpi.commdpi.com This reaction involves the formation of a new chemical bond between the two molecules through an oxidative process. wikipedia.orgunirioja.es

The widely accepted hypothesis for this mechanism involves the generation of free radicals from both taxifolin and coniferyl alcohol. wikipedia.orgmdpi.com This single-electron oxidation is followed by the coupling of these two radicals to form an intermediate, which then undergoes proton transfer to yield the stable silychristin molecule. wikipedia.org The specific regiochemistry of this coupling, which determines the final structure of silychristin versus its isomers like silybin (B1146174), is a complex process that is not yet fully understood. uni-marburg.de

The formation of different flavonolignan isomers, such as silybin and silychristin, is thought to be influenced by the different mesomers of the flavonoid radical intermediate. nih.gov For example, silychristin A is believed to be formed from a mesomer of the 4'-O-taxifolin radical. nih.govmdpi.com

Enzymatic Systems Implicated in Silychristin Biosynthesis (e.g., Peroxidases, Dirigent Protein-like Enzymes)

While the exact enzymatic machinery responsible for the specific synthesis of silychristin remains to be fully elucidated, several key enzyme classes have been strongly implicated. wikipedia.org

Peroxidases (POX) are considered the most likely candidates for catalyzing the oxidative radicalization of taxifolin and coniferyl alcohol. wikipedia.orguni-marburg.deresearchgate.net These enzymes are known to be radical generators. nih.gov Studies have shown that peroxidase activity is associated with the accumulation of silymarin (B1681676), suggesting their involvement in the oxidative coupling step. nih.govresearchgate.net An ascorbate (B8700270) peroxidase 1 (APX1) has been identified as being involved in the production of silybin isomers, and it is plausible that other peroxidases are involved in silychristin formation. medicinalcrop.orgnih.gov

Laccases (LAC) have also been proposed as potential enzymes involved in the oxidative coupling process, although some studies suggest that peroxidase activity is more directly correlated with silymarin accumulation. medicinalcrop.orgnih.govmdpi.com

Dirigent Proteins (DIRs) are hypothesized to play a crucial role in controlling the stereoselectivity and regioselectivity of the coupling reaction. uni-marburg.denih.govmdpi.com These proteins are known to guide the specific joining of radicals in the biosynthesis of other lignans. nih.gov The presence of different dirigent proteins could explain the formation of specific isomers like silychristin. nih.gov While dirigent proteins have been identified in the genome of S. marianum, their direct involvement in silychristin biosynthesis is yet to be definitively proven. uni-marburg.de

Genetic and Chemotaxonomic Influences on Silychristin Biosynthetic Profiles

The production and composition of flavonolignans, including silychristin, in Silybum marianum are influenced by both genetic and environmental factors.

Genetic Variation: Different genotypes and cultivars of S. marianum exhibit significant variations in their flavonolignan profiles. researchgate.net For instance, the marianum variety with purple corollas primarily produces silychristin A, while the albiflorum variety with white corollas produces a different set of flavonolignans. wikipedia.org This indicates a strong genetic basis for the control of flavonolignan biosynthesis. researchgate.net

Chemotaxonomy: The relative abundance of different flavonolignans can be used to classify different chemical types, or "chemotypes," of S. marianum. nih.govresearchgate.net For example, some populations are rich in silybin, while others have a higher content of silydianin (B192384) and isosilychristin (B15092769). nih.govmdpi.com These chemotypes are likely the result of variations in the activity or expression of the enzymes and dirigent proteins involved in the biosynthetic pathway. researchgate.net

Gene Expression: The expression of genes involved in the phenylpropanoid and flavonoid pathways, such as chalcone synthase (CHS), is correlated with the accumulation of silymarin. nih.govcabidigitallibrary.org Studies have shown that the expression of these genes can be influenced by factors like fruit ripening and elicitors. nih.govmdpi.com For example, the kinetics of phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS) activities suggest that the biosynthesis of silymarin occurs in situ during fruit maturation. nih.govresearchgate.net

Advanced Methodologies for Silychristin Isolation and Characterization

Extraction Techniques from Plant Matrices

The initial and critical step in obtaining silychristin is its extraction from the seeds of the milk thistle plant. This process has evolved from traditional solvent-based methods to more efficient and environmentally friendly "green" approaches.

Conventional Solvent Extraction Methodologies

Conventional solvent extraction has been a long-standing and widely used technique for isolating silymarin (B1681676), the crude extract containing silychristin. mdpi.comresearchgate.net This method typically involves grinding or crushing the milk thistle seeds to increase the surface area for solvent interaction. researchgate.net A variety of organic solvents are employed, with the choice of solvent being a crucial factor that significantly influences the efficiency and selectivity of the extraction process. mdpi.comresearchgate.net

Commonly used solvents include methanol (B129727), ethanol (B145695), acetone, n-hexane, chloroform, and ether. mdpi.comnih.gov The polarity of the solvent plays a key role; polar solvents like ethanol and methanol are effective in extracting polar compounds such as silychristin. mdpi.comresearchgate.net The process often involves maceration, where the plant material is soaked in the solvent for an extended period, or the use of a Soxhlet apparatus, which allows for continuous extraction. mdpi.comnih.gov

The European Pharmacopoeia has recommended a two-step extraction process using a Soxhlet apparatus to address the issue of co-extraction of undesirable fatty acids. mdpi.comnih.gov This method involves a preliminary defatting step with a lipophilic solvent like n-hexane, followed by the extraction of silymarin with a more polar solvent such as methanol. mdpi.comnih.gov While cost-effective, conventional solvent extraction can suffer from lower purity due to the co-extraction of other compounds. mdpi.com

| Parameter | Description | Source |

| Principle | Dissolving silychristin from the plant matrix using organic solvents. | mdpi.comresearchgate.net |

| Common Solvents | Methanol, ethanol, acetone, n-hexane, chloroform, ether. | mdpi.comnih.gov |

| Techniques | Maceration, Soxhlet extraction. | mdpi.comnih.gov |

| Key Consideration | Solvent polarity significantly impacts extraction efficiency and selectivity. | mdpi.comresearchgate.net |

| Challenge | Potential for lower purity due to co-extraction of unwanted compounds like fatty acids. | mdpi.com |

Green Extraction Approaches

In recent years, there has been a significant shift towards "green" extraction techniques that are more environmentally friendly, offering reduced solvent consumption, shorter extraction times, and lower energy usage compared to conventional methods. mdpi.comresearchgate.net These advanced methodologies include Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Enzyme-Assisted Extraction (EAE), and Gas Expanded Liquid Extraction (GXL).

Supercritical Fluid Extraction (SFE) utilizes supercritical fluids, most commonly carbon dioxide (SC-CO2), which exhibit properties of both liquids and gases. mdpi.com SC-CO2 is non-toxic and its solvent properties can be adjusted by changing pressure and temperature. mdpi.com The addition of a co-solvent, such as ethanol, can enhance the extraction of more polar compounds like silychristin. nih.govresearchgate.net SFE is recognized for its high selectivity and the elimination of toxic solvents. mdpi.com Optimal conditions for recovering silychristin and other flavonolignans using SC-CO2 with an ethanol co-solvent have been identified as 220 bars and 40°C. nih.gov

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to disrupt plant cell walls, which enhances mass transfer and solvent penetration. mdpi.comhielscher.com This technique is considered green due to its lower energy consumption and reduced use of solvents. mdpi.com Studies have shown that UAE can achieve high yields of silymarin components, including silychristin, particularly when using polar solvents like ethanol. mdpi.com Optimized conditions for UAE of flavonolignans from milk thistle have been reported as using 54.5% (v/v) aqueous ethanol at 45°C for 60 minutes with a liquid to solid ratio of 25:1 mL/g. researchgate.net

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and enhanced extraction efficiency. mdpi.com This method is known for its speed and reduced solvent consumption. mdpi.comacgpubs.org The optimal conditions for MAE of silymarin have been identified as a 60-minute extraction time at 112°C with 81.5% ethanol and a solid-liquid ratio of 1:38 g/mL. mdpi.comresearchgate.net

Enzyme-Assisted Extraction (EAE) involves the use of enzymes, such as cellulase, to break down the plant cell walls, thereby facilitating the release of intracellular compounds. mdpi.comet-chem.com This method can significantly increase the yield of compounds like silybin (B1146174), a major component of silymarin. mdpi.com Optimized conditions for EAE include an enzymatic hydrolysis temperature of 55.09°C and a hydrolysis time of 66.28 minutes. mdpi.com

Gas Expanded Liquid Extraction (GXL) is an innovative technique that uses a gas, typically CO2, to expand a liquid solvent, altering its properties to enhance extraction. researchgate.netnih.gov This method allows for the extraction of a high concentration of silymarin compounds in a single step without the need for a prior defatting process. nih.gov A study demonstrated that a ternary mixture of CO2, ethanol, and water (25:60:15) at 40°C and 9 MPa for 160 minutes yielded the best results. nih.gov

| Extraction Method | Principle | Key Advantages | Source |

| Supercritical Fluid Extraction (SFE) | Uses supercritical fluids (e.g., CO2) as solvents. | High selectivity, non-toxic, recyclable solvent. | mdpi.comnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves for cell disruption. | Reduced extraction time, lower energy and solvent use. | mdpi.comhielscher.comresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the sample. | Rapid extraction, reduced solvent consumption. | mdpi.comacgpubs.orgresearchgate.net |

| Enzyme-Assisted Extraction (EAE) | Uses enzymes to break down cell walls. | Increased yield, specific extraction. | mdpi.comet-chem.commdpi.com |

| Gas Expanded Liquid Extraction (GXL) | Expands a liquid solvent with a compressed gas. | One-step extraction, avoids defatting, sustainable. | researchgate.netnih.gov |

Chromatographic Separation Strategies for Silychristin and Its Isomers

Following extraction, the complex mixture of silymarin requires sophisticated separation techniques to isolate and quantify individual components like silychristin and its isomers. Chromatographic methods are the cornerstone of this process.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is the most universally applied analytical method for the separation and quantification of silymarin components. semanticscholar.orgmdpi.com A common approach involves using a C18 stationary phase, which is a type of reversed-phase chromatography. semanticscholar.orgmdpi.com The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and/or methanol with water, often under acidic conditions. semanticscholar.orgmdpi.com

Various HPLC methods have been developed to achieve good separation of taxifolin (B1681242), silychristin, silybins, and isosilychristins. semanticscholar.org Some methods have successfully achieved baseline separation of the previously difficult-to-separate silychristin A, silychristin B, and isosilychristin (B15092769). semanticscholar.org The use of methanol as an organic modifier in the mobile phase has been shown to be superior to acetonitrile for separating the diastereomers of silybin and isosilybin (B7881680). asianpubs.org A study reported a method using an ODS (octadecylsilane) column with a gradient of 1% aqueous acetic acid and methanol to separate seven key silymarin flavonoids. asianpubs.org

| HPLC Parameter | Typical Conditions | Source |

| Stationary Phase | C18, ODS (Octadecylsilane) | semanticscholar.orgmdpi.comasianpubs.org |

| Mobile Phase | Gradient of Acetonitrile/Methanol and acidified water | semanticscholar.orgmdpi.comasianpubs.org |

| Detection | UV, Diode Array Detection (DAD) | semanticscholar.orgsigmaaldrich.com |

| Separation Goal | Baseline resolution of silychristin and its isomers from other silymarin components. | semanticscholar.org |

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically sub-2 µm). acs.orgnih.gov A validated UHPLC-tandem mass spectrometry (MS/MS) method has been developed for the quantitative analysis of flavonolignans in milk thistle extracts, providing a complete analysis in under 7 minutes. nih.gov

This method utilizes an HSS-T3 C18 column and a gradient mobile phase of methanol and water with 0.1% formic acid. nih.gov UHPLC coupled with diode array detection (DAD) has also been compared head-to-head with quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of six major flavonolignans, including silychristin, demonstrating similar performance characteristics. acs.org The enhanced resolution of UHPLC is particularly advantageous for separating the complex mixture of isomers present in silymarin. nih.govresearchgate.net

| UHPLC Parameter | Reported Conditions | Source |

| Stationary Phase | HSS-T3 C18 (1.8 µm) | nih.gov |

| Mobile Phase | Gradient of 0.1% formic acid in Methanol and 0.1% formic acid in Water | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Column Temperature | 50 °C | nih.gov |

| Analysis Time | < 7 minutes | nih.gov |

| Detection | UV, Diode Array Detection (DAD), Mass Spectrometry (MS/MS) | acs.orgnih.gov |

Chiral Chromatography for Stereoisomer Separation

Silychristin exists as diastereomers, silychristin A and silychristin B. researchgate.net The separation of these stereoisomers requires specialized chiral chromatography techniques, as conventional reversed-phase HPLC often fails to resolve them. nih.gov Chiral stationary phases are designed to interact differently with enantiomers and diastereomers, enabling their separation. sigmaaldrich.com

A Lux 3µ Cellulose-4 chiral column has been successfully used for the analytical separation of 2,3-dehydrosilybin (B1234275) enantiomers, demonstrating the potential of chiral chromatography for resolving the stereoisomers within the silymarin complex. mdpi.comresearchgate.netresearchgate.net The mobile phase for such separations often involves a binary gradient of acetonitrile and acidified water. mdpi.comresearchgate.net The ability to separate these stereoisomers is crucial as they may exhibit different biological activities. researchgate.netnih.gov

| Chiral Chromatography Parameter | Example Application | Source |

| Stationary Phase | Lux 3µ Cellulose-4 | mdpi.comresearchgate.netresearchgate.net |

| Mobile Phase | Binary gradient of acetonitrile and 0.1% formic acid | mdpi.comresearchgate.net |

| Target Compounds | Enantiomers of 2,3-dehydrosilybin | mdpi.comresearchgate.net |

| Significance | Allows for the separation of stereoisomers which may have different biological properties. | researchgate.netnih.gov |

Preparative Chromatography for Compound Isolation

The isolation of silychristin from the complex silymarin mixture, which is extracted from the seeds of milk thistle (Silybum marianum), requires advanced preparative chromatographic techniques to achieve high levels of purity. nih.govcapes.gov.br These methods are essential for separating silychristin from other structurally similar flavonolignans. nih.gov

Several methods have been successfully employed for the preparative-scale isolation of silychristin:

High-Speed Counter-Current Chromatography (HSCCC): This technique has proven to be a powerful tool for isolating silychristin. researchgate.net In one study, an HSCCC method was established using a two-phase solvent system of n-hexane–chloroform–methanol–water (0.5:11:10:6, v/v/v/v, with 0.5% acetic acid). researchgate.net This process successfully yielded 280 mg of silychristin from 1.463 g of a co-product sample, achieving a purity of 99.3% as determined by HPLC analysis. researchgate.net Another HSCCC protocol, employing a different solvent system of water/methanol/ethyl acetate/n-hexane (4:3:4:1, v/v/v/v), yielded 1.37 g of silychristin at 93.1% purity from a 12 g crude extract. researchgate.net

Preparative Reversed-Phase High-Performance Liquid Chromatography (RPLC): Preparative RPLC is another key method for the purification of silychristin and its related compounds from milk thistle extracts. nih.govcapes.gov.brresearchgate.net This technique has been utilized in the sequential separation of various flavonolignans, including silychristin, often following initial separation steps like silica (B1680970) gel column chromatography. researchgate.net The effectiveness of RPLC has been compared with HSCCC, highlighting the distinct advantages of each method in the purification of natural products. researchgate.net

Sephadex LH-20 Gel Chromatography: A novel preparative method using Sephadex LH-20 gel chromatography has been developed for the separation of minor components of silymarin, which includes silychristin. cuni.cz This technique offers an alternative approach for isolating compounds that are present in smaller quantities within the extract. cuni.cz

The selection of the preparative chromatographic method can be tailored to enhance yield and purity, with techniques like large volume loading and the use of focused gradients being strategies to improve process efficiency. waters.com The stability of the compound during isolation is also a critical factor, sometimes requiring a trade-off between optimal chromatographic performance and conditions that minimize degradation, such as operating at lower temperatures. chromatographyonline.com

Spectroscopic and Spectrometric Characterization Techniques

Following isolation, the definitive identification and structural elucidation of silychristin are accomplished through a combination of sophisticated spectroscopic and spectrometric techniques. nih.govresearchgate.net These analyses provide detailed information on the molecule's mass, fragmentation patterns, and the connectivity of its atoms.

Mass Spectrometry (MS):

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are central to the characterization of silychristin. mdpi.comnih.gov In these analyses, silychristin, which has a molecular weight of 482.44 g/mol , typically shows a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 481 in negative ion mode. mdpi.comresearchgate.net

Further fragmentation of this parent ion using tandem mass spectrometry (MS/MS) provides a unique fingerprint for the molecule. While silychristin shares its molecular mass with isomers like silybin and silydianin (B192384), its fragmentation pattern allows for differentiation. mdpi.comresearchgate.net Specific product ions at m/z 355 and 325 are considered useful for identifying silychristin. researchgate.net The structures of the isolated compounds are often confirmed using high-resolution mass spectrometry techniques like Time-of-Flight (TOF-MS) and Electrospray Ionization (ESI-MS/MS). researchgate.net

| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |

| LC-MS/MS | Electrospray Negative | 481 [M-H]⁻ | 355, 325 |

| ESI-MS/MS | Not Specified | 481 | Not Specified |

| TOF-MS | Not Specified | 481 | Not Specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for the complete structural assignment of silychristin. researchgate.net Techniques including Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), and two-dimensional NMR (2D-NMR), such as Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the precise stereochemistry and connectivity of the molecule. nih.govresearchgate.net NMR data was instrumental in distinguishing silychristin from its newly discovered diastereoisomer, silychristin B. thieme-connect.com

Other Spectroscopic Techniques:

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of silychristin is also used in its characterization, often in conjunction with HPLC analysis. plos.orgtandfonline.com

Circular Dichroism (CD) Spectroscopy: This technique is used to confirm the absolute stereochemistry of chiral centers within the silychristin molecule. nih.gov

Through the combined application of these advanced chromatographic and spectroscopic methods, researchers can isolate silychristin with high purity and unambiguously confirm its complex chemical structure.

Analytical Quantification and Standardization of Silychristin

HPLC-Based Methods for Silychristin Quantification (e.g., HPLC-DAD)

High-performance liquid chromatography (HPLC) with a photodiode array detector (DAD) is a widely used and robust method for the quantification of silychristin. This technique allows for the separation of silychristin from other structurally similar compounds present in silymarin (B1681676) extracts, such as silybin (B1146174) A and B, isosilybin (B7881680) A and B, and silydianin (B192384). researchgate.netasianpubs.org

The separation is most commonly achieved using reverse-phase (RP) chromatography. nih.gov C18 columns are frequently employed as the stationary phase, providing effective separation of the various flavonolignans. researchgate.netresearchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous solvent, often acidified with formic acid, acetic acid, or a phosphate (B84403) buffer, and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netnih.govacs.org Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve baseline separation of all the major silymarin components, including the resolution of silychristin from its isomers. researchgate.netnih.gov

Detection by DAD is commonly set at a wavelength of 288 nm, which is near the absorption maximum for silychristin and other flavonolignans, allowing for sensitive detection and quantification. acs.orgresearchgate.net Some methods have also utilized detection at 280 nm or 285 nm. researchgate.netresearchgate.net The development of simple and rapid HPLC-DAD protocols has enabled the quantification of silychristin and other silymarin components in various preparations, revealing significant differences in composition among commercial products. asianpubs.org

| Parameter | Typical Conditions | Source(s) |

| Stationary Phase | Reverse-Phase C18 Column | nih.govresearchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Methanol and acidified water (e.g., with formic or acetic acid) | researchgate.netnih.govacs.org |

| Elution Mode | Gradient or Isocratic | nih.govnih.govresearchgate.net |

| Detection | Diode Array Detector (DAD) at 288 nm | acs.orgresearchgate.net |

Mass Spectrometry-Based Quantification (e.g., LC-MS, UHPLC-MS/MS)

For enhanced sensitivity and specificity, liquid chromatography coupled with mass spectrometry (LC-MS) and, more recently, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) have become the methods of choice for silychristin quantification. nih.govnih.gov These techniques are particularly valuable for analyzing complex biological matrices, such as human plasma. nih.govresearchgate.netnih.gov

LC-MS methods allow for the identification of silychristin based on its specific mass-to-charge ratio (m/z). researchgate.net Silychristin and its isomers are isobaric, meaning they have the same molecular weight and an identical m/z of 481 in the deprotonated form ([M-H]⁻) when using negative ion electrospray ionization (ESI). researchgate.net Therefore, chromatographic separation remains crucial.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity through collision-induced dissociation (CID). wikipedia.org In this process, the precursor ion (e.g., m/z 481 for silychristin) is fragmented, and specific product ions are monitored. While some isomers share major fragments, silychristin can be distinguished by its unique fragmentation pattern, with characteristic product ions at m/z 355 and 325 in negative ESI mode. researchgate.netresearchgate.net This high selectivity is utilized in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, which offer excellent sensitivity and accuracy for quantification. nih.govacs.org

UHPLC systems, utilizing columns with smaller particle sizes (e.g., sub-2 µm), offer faster analysis times (under 7-10 minutes) and improved resolution compared to conventional HPLC. researchgate.netnih.govnih.gov A validated UHPLC-MS/MS method reported lower limits of quantitation for silychristin in the range of 1.2 to 512 ng/mL. researchgate.netacs.org

| Technique | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) | Source(s) |

| LC-MS/MS | Negative ESI | 481 | 355, 325 | researchgate.netresearchgate.net |

| UHPLC-MS/MS | Negative ESI | 481 | Not specified | researchgate.netnih.gov |

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Robustness, Specificity)

Validation of analytical methods is essential to ensure they are suitable for their intended purpose. For the quantification of silychristin, methods are typically validated according to international guidelines, assessing several key parameters.

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For HPLC and LC-MS/MS methods, calibration curves are constructed by plotting the peak area against a series of known concentrations. A high correlation coefficient (r² > 0.99) is typically required. researchgate.netresearchgate.net For example, one LC-MS/MS method demonstrated linearity for silychristin from 2 ng/mL to 100 ng/mL. researchgate.netnih.gov Another study showed linearity for HPLC-UV between 0.1 and 100 μg/mL. researchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of pure silychristin standard is added to a sample matrix (spiking). The percentage of the added standard that is recovered is then calculated. An LC-MS/MS method reported intra- and inter-day accuracies for silychristin between 91-106.5% and 95.1-111.9%, respectively. researchgate.netnih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For silychristin quantification, an intra- and inter-day precision within 10.5% was reported for an LC-MS/MS assay. researchgate.netnih.gov

Robustness: This is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. For HPLC methods, this can include minor changes in the mobile phase composition (e.g., ±2% organic strength), pH (e.g., ±0.2 units), or column temperature. researchgate.net

Specificity/Selectivity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or other matrix components. In HPLC-DAD, this is demonstrated by the separation of the silychristin peak from other silymarin constituents. researchgate.net In LC-MS/MS, the use of specific MRM transitions ensures a very high degree of specificity, confirming the identity and quantity of silychristin even in complex mixtures. nih.govresearchgate.net

Application of Internal Standard and Standard Addition Methodologies

To improve the accuracy and precision of quantification, especially when dealing with complex matrices or multi-step sample preparations, internal standards (IS) are frequently used. An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a constant amount to all samples, standards, and blanks. Any variability during sample preparation or injection will affect both the analyte and the IS, allowing the ratio of their responses to be used for quantification, thereby correcting for potential errors. In the analysis of silymarin components, compounds like caffeine (B1668208) or deuterated analogues (e.g., daidzein-d₄) have been used as internal standards. researchgate.netacs.orgnih.gov

The standard addition method is another powerful technique used to overcome matrix effects, which are common in complex samples like botanical extracts. researchgate.netnih.gov Matrix effects can cause suppression or enhancement of the analyte signal during ionization in mass spectrometry, leading to inaccurate quantification when using a standard external calibration curve. In the standard addition method, increasing amounts of a pure silychristin standard are "spiked" into aliquots of the actual sample. The response is plotted against the concentration of the added standard, and the unknown initial concentration of silychristin in the sample is determined by extrapolating the linear regression line to the x-intercept. researchgate.netacs.org This approach is particularly valuable for standardizing silychristin in milk thistle extracts, as it accounts for any interference from the botanical matrix itself. researchgate.netnih.gov

Preclinical Pharmacological Mechanisms of Silychristin Action in Vitro and Animal Models

Antioxidant Activity and Oxidative Stress Modulation

Silychristin demonstrates significant antioxidant properties through both direct and indirect mechanisms, contributing to cellular protection against oxidative damage.

Direct Radical Scavenging Capabilities (e.g., DPPH, ABTS, ORAC, CAA assays)

Silychristin has shown potent direct antioxidant activity in various chemical and cell-based assays. Its capacity to scavenge free radicals is a key aspect of its protective effects. The potential of silychristin to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is reportedly almost 14 times higher than that of silybin (B1146174) and has been shown to be greater than traditional antioxidants like butylated hydroxyanisole (BHA), butylhydroxytoluene (B512018) (BHT), α-tocopherol, and trolox. mdpi.com

In comparative studies of silymarin (B1681676) components, silychristin demonstrated moderate but effective activity in the DPPH free radical scavenging assay, proving more active than some other isomers. nih.gov One study determined the half-maximal effective concentration (EC50) for DPPH radical scavenging, where a lower value indicates higher activity. nih.gov

Furthermore, silychristin and its derivatives have been evaluated using the Oxygen Radical Absorbance Capacity (ORAC) and Cellular Antioxidant Activity (CAA) assays. mdpi.com The ORAC assay measures the ability to quench peroxyl radicals, while the CAA assay quantifies antioxidant activity within cells. mdpi.com In the ORAC assay, silychristin A showed an oxygen radical capacity similar to its derivatives without statistically significant differences among them. mdpi.com All tested compounds, including silychristin A, displayed concentration-dependent antioxidant properties in both assays. mdpi.com

Table 1: Antioxidant and Radical Scavenging Activity of Silychristin

| Assay | Compound | Result | Source |

|---|---|---|---|

| DPPH Radical Scavenging | Silychristin | EC50: 167 µM | nih.gov |

| ORAC | Silychristin A | IC50: 19.3 µM | mdpi.com |

| CAA | Silychristin A | IC50: 1.5 µM | mdpi.com |

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2 Pathway Activation)

Beyond direct scavenging, silychristin influences the expression of endogenous antioxidant enzymes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govsigmaaldrich.comresearchgate.net Nrf2 is a critical transcription factor that regulates a battery of cytoprotective genes, playing a key role in cellular defense against oxidative stress. nih.gov

The proposed mechanism involves silychristin's ability to disrupt the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Under normal conditions, Keap1 targets Nrf2 for degradation. By interfering with this complex, silychristin allows Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes. researchgate.netnih.gov

In a study using intestinal L-cell line GLUTag cells, silychristin A pre-incubation effectively reversed palmitate-induced inactivation of the Nrf2-HO-1/SOD2 antioxidative pathway. nih.gov This activation led to increased protein expression of heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase 2 (SOD2), which are crucial antioxidant enzymes. nih.gov This effect was linked to the upregulation of estrogen receptor α. nih.gov Similarly, in mouse splenocytes, silychristin was observed to suppress the expression of Nrf2, catalase, and glutathione (B108866) peroxidase under conditions of oxidative stress induced by cell culture conditions. researchgate.net

Cellular Protection against Oxidative Damage and Apoptosis

By mitigating oxidative stress, silychristin provides significant protection to cells against damage and programmed cell death (apoptosis). Research has shown that silychristin A can protect against reactive oxygen species (ROS)-induced apoptosis. mdpi.com In a study on INS-1 cells, silychristin A was found to down-regulate the expression of the anti-apoptotic protein Bcl-2 and pro-caspase-3, while elevating the levels of the pro-apoptotic protein Bax and cleaved-caspase-3. mdpi.com

In intestinal GLUTag cells exposed to palmitate, which induces apoptosis, pre-treatment with silychristin A led to a decrease in the apoptosis level. nih.gov This protective effect was associated with the activation of the Nrf2 pathway and a subsequent reduction in intracellular ROS levels. nih.gov Another study on mouse splenocytes demonstrated that silychristin had a cytoprotective and anti-apoptotic effect, restoring mitochondrial membrane potential. researchgate.net

Anti-inflammatory Pathways and Cellular Signaling

Silychristin also exerts pharmacological effects by modulating key pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide Production)

Silychristin and its derivatives have been shown to inhibit the production of key pro-inflammatory mediators. A primary target is the reduction of nitric oxide (NO), a signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes significantly to inflammation. thieme-connect.comjst.go.jp

Studies on silychristin derivatives have demonstrated their ability to suppress NO production in a concentration-dependent manner. mdpi.com The anti-inflammatory activity was quantified by determining the half-maximal inhibitory concentration (IC50) for nitrite (B80452) oxide production. mdpi.com

Table 2: Inhibition of Nitric Oxide Production by Silychristin Derivatives

| Compound | IC50 for Nitrite Oxide Production (µM) | Source |

|---|---|---|

| Silychristin A | 1.8 | mdpi.com |

| 2,3-dehydrosilychristin (B12081447) A | No inhibition | mdpi.com |

| Isosilychristin (B15092769) | 12.3 | mdpi.com |

| Anhydrosilychristin | 1.1 | mdpi.com |

The broader silymarin complex, of which silychristin is a part, has been shown to inhibit NO production and iNOS gene expression, an effect potentially linked to its radical-scavenging activity and subsequent inhibition of NF-κB activation. thieme-connect.comcaldic.com

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPK Pathways)

Silychristin's anti-inflammatory effects are mediated through its influence on crucial intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comkjpp.net These pathways regulate the expression of a wide array of genes involved in inflammation, including those for pro-inflammatory cytokines, adhesion molecules, and enzymes like iNOS and COX-2. jst.go.jpcaldic.com

The NF-κB pathway is a central regulator of inflammation. jst.go.jp Silymarin has been shown to inhibit the activation of NF-κB, thereby preventing the translocation of its subunits to the nucleus and blocking the transcription of target inflammatory genes. thieme-connect.comcaldic.com This inhibition is thought to occur through the suppression of IκB degradation, the protein that keeps NF-κB inactive in the cytoplasm. caldic.com

Regulation of Inflammatory Cytokine Expression

Silychristin, a component of silymarin, has demonstrated immunomodulatory effects by regulating the expression of various inflammatory cytokines in preclinical studies. In vitro and in vivo models have shown that silychristin can suppress the production of pro-inflammatory cytokines while in some cases upregulating anti-inflammatory ones. This dual action suggests its potential in mitigating inflammatory processes.

The primary mechanism behind the anti-inflammatory action of silychristin and the broader silymarin complex is often attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, silychristin can effectively downregulate the production of a cascade of inflammatory mediators.

Preclinical research has identified several specific cytokines modulated by silychristin and silymarin. These include:

Tumor Necrosis Factor-alpha (TNF-α): Studies have consistently shown that silymarin and its fractions can inhibit the secretion of TNF-α from stimulated macrophages. researchgate.netmedcraveonline.com For instance, a fraction of silymarin containing silychristin and silybinin was found to be a potent inhibitor of TNF-α secretion from lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. medcraveonline.com

Interleukins (ILs): Silychristin has been shown to modulate a range of interleukins. It can suppress the production of pro-inflammatory interleukins such as IL-1β, IL-2, IL-6, and IL-8. mdpi.comresearchgate.netresearchgate.net Conversely, in some models, it has been observed to upregulate anti-inflammatory cytokines like IL-10. mdpi.comresearchgate.net For example, silybin, a closely related flavonolignan, has been shown to reduce the release of IL-2, TNF-α, and IFN-ƴ in a dose-dependent manner. researchgate.net

Interferon-gamma (IFN-γ): Silybin has been observed to reduce the expression of the IFN-γ gene, which is induced by the pro-inflammatory cytokine IL-1β. researchgate.net

This regulation of cytokine expression highlights the potential of silychristin to interfere with the inflammatory cascade at multiple points, suggesting its utility in conditions characterized by chronic inflammation.

Anti-Proliferative and Apoptotic Mechanisms in Preclinical Cancer Models

Silychristin, as a constituent of silymarin, has been investigated for its anti-cancer properties in a variety of preclinical cancer models. The anti-proliferative and apoptotic effects of silymarin and its components are attributed to their ability to modulate multiple cell signaling pathways involved in cancer development and progression. nih.govfrontiersin.org

Cell Cycle Arrest Induction

A key mechanism by which silychristin and its related compounds exert their anti-cancer effects is by inducing cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells. nih.govfrontiersin.org This arrest occurs at different phases of the cell cycle, depending on the cancer cell type and the specific compound.

G1 Phase Arrest: In several cancer cell lines, including human pancreatic cancer cells (AsPC-1) and hepatocellular carcinoma cells (HepG2), silibinin (B1684548), a major component of silymarin, has been shown to induce G1 phase arrest. frontiersin.org This is often accompanied by a decrease in the expression of key G1-related proteins such as cyclin D1, cyclin E2, cyclin-dependent kinase (CDK) 4, and CDK6. frontiersin.org

G2/M Phase Arrest: In other cancer models, such as human ovarian cancer cells (A2780s and PA-1), silymarin treatment leads to G1/S phase arrest. researchgate.netmdpi.com Furthermore, in cervical cancer cells, silibinin has been found to induce G2/M cell cycle arrest. frontiersin.org This is associated with the reduced expression of proteins like cdc25C, CDK1, and cyclin B1. frontiersin.org

Apoptosis Induction Pathways (e.g., Caspase Activation, Bcl-2 Family Modulation, Cytochrome c Release)

In addition to halting cell proliferation, silychristin and its related compounds can actively induce programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.net This is achieved through the modulation of key proteins involved in the apoptotic cascade.

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in determining a cell's fate. Silymarin and its components have been shown to shift this balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2 expression. researchgate.nettums.ac.ir This altered ratio leads to increased mitochondrial membrane permeability. researchgate.net

Cytochrome c Release: The increased mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytosol. researchgate.netmdpi.com

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This includes the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3. researchgate.netnih.gov Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

These events collectively demonstrate the ability of silychristin-containing extracts to activate the intrinsic pathway of apoptosis, a key mechanism for eliminating cancerous cells.

Inhibition of Cell Proliferation and Angiogenesis Signaling

Silychristin and its parent compound, silymarin, have been shown to inhibit key signaling pathways that drive cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). nih.govplos.org

Inhibition of Proliferation Signaling: Silymarin can suppress several oncogenic signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. nih.govfrontiersin.org By inhibiting these pathways, it can effectively halt the signals that promote cancer cell growth and survival. nih.govfrontiersin.org

Inhibition of Angiogenesis: Angiogenesis is crucial for tumor growth and metastasis. Preclinical studies have demonstrated that flavonolignans from Milk Thistle, including silybin A and B, can inhibit tumor angiogenesis. plos.org They achieve this by downregulating the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR1 and VEGFR2). plos.org This leads to a reduction in microvessel sprouting and inhibits the proliferation and tube formation of endothelial cells. plos.org Furthermore, natural compounds have been shown to inhibit angiogenesis by suppressing the STAT3/HIF-1α/VEGF pathway. mdpi.com

By targeting both cell proliferation and the blood supply that sustains tumors, silychristin exhibits a multi-pronged approach to inhibiting cancer progression.

Modulation of Matrix Metalloproteinase Activity

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix (ECM), a process that is essential for cancer cell invasion and metastasis. ptbioch.edu.plclinicsinoncology.com Silychristin and related compounds have been shown to modulate the activity of MMPs.

In the context of cancer, MMPs, particularly MMP-2 and MMP-9, play a crucial role in breaking down the basement membrane, allowing tumor cells to invade surrounding tissues and enter the bloodstream or lymphatic system. clinicsinoncology.com Studies have shown that some natural compounds can inhibit cell migration and invasion by downregulating the expression of MMP-2 and MMP-9. researchgate.net

The regulation of MMP activity is complex and can occur at multiple levels, including transcription, translation, and through the action of their natural inhibitors, known as tissue inhibitors of metalloproteinases (TIMPs). d-nb.infoe-century.us An imbalance between MMPs and TIMPs is often observed in pathological conditions, including cancer. e-century.us By modulating the expression and activity of specific MMPs, silychristin may help to restore this balance and reduce the invasive potential of cancer cells.

Modulation of Cellular Transport Systems

Silychristin has been identified as a modulator of various cellular transport systems, which can have significant implications for drug metabolism and cellular homeostasis.

One of the most notable effects of silychristin is its interaction with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for the efflux of a wide range of substances from cells, including chemotherapeutic drugs. mdpi.comresearchgate.net Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. Silychristin and its derivatives have been shown to inhibit P-gp activity, thereby sensitizing resistant cancer cells to chemotherapy. mdpi.com This inhibition can occur through direct interaction with the transporter or by downregulating the expression of the gene encoding P-gp (ABCB1). mdpi.comresearchgate.net

Furthermore, silychristin has been identified as a potent inhibitor of the thyroid hormone transporter MCT8. oup.com MCT8 is crucial for the transport of thyroid hormones across the cell membrane, and its dysfunction can lead to severe neurological disorders. The inhibitory effect of silychristin on MCT8 highlights its potential to interfere with thyroid hormone signaling. oup.com

The ability of silychristin to modulate these transport systems underscores its potential to influence the efficacy of other drugs and to affect physiological processes that rely on the transport of specific molecules across cell membranes.

Interactive Data Tables

Table 1: Effects of Silychristin and Related Compounds on Inflammatory Cytokines

| Compound/Extract | Cell Line/Model | Stimulus | Effect on Cytokine Expression | Reference |

| Silymarin Fraction (containing Silychristin) | RAW 264.7 Macrophages | LPS | Potent inhibition of TNF-α secretion | medcraveonline.com |

| Silymarin | Monocytes | LPS | Downregulation of IL-1β, IL-6, IL-8, IL-12p70, IL-23, TNF-α | mdpi.com |

| Silybin | Human Blood Platelets | IL-1β | Dose-dependent reduction of IL-2, TNF-α, IFN-ƴ release | researchgate.net |

| Silymarin | - | - | Suppression of IL-6 and TNF-α | researchgate.net |

| Silybin | Human Chondrocytes | IL-1β | Inhibition of IL-6 and TNF-α expression | mdpi.com |

Table 2: Anti-proliferative and Apoptotic Effects of Silychristin and Related Compounds in Cancer Models

| Compound/Extract | Cancer Cell Line | Effect | Key Molecular Targets | Reference |

| Silymarin | Human Ovarian Cancer (A2780s, PA-1) | Cell Cycle Arrest (G1/S) | Upregulation of p53, p21, p27; Downregulation of CDK2 | researchgate.net |

| Silibinin | Cervical Cancer | Cell Cycle Arrest (G2/M) | Downregulation of cdc25C, CDK1, Cyclin B1 | frontiersin.org |

| Silymarin | Human Ovarian Cancer (A2780s, PA-1) | Apoptosis Induction | Upregulation of Bax; Downregulation of Bcl-2; Activation of Caspase-9, -3 | researchgate.net |

| Silibinin | Triple Negative Breast Cancer (MDA-MB-231) | Apoptosis Induction | Upregulation of Bax and cleaved Caspase-3; Downregulation of Bcl-2 | tums.ac.ir |

| Silymarin | Human Gastric Cancer (AGS) | Inhibition of Proliferation | Regulation of MAPK signaling | nih.gov |

P-Glycoprotein (P-gp/ABCB1) Inhibition and Multidrug Resistance Reversal Mechanisms

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). mdpi.comresearchgate.net Silychristin has demonstrated the ability to modulate MDR, primarily through the direct inhibition of P-gp.

In vitro studies have shown that silychristin and its derivatives can inhibit P-gp in a concentration-dependent manner. mdpi.comnih.gov This inhibition is thought to occur through direct interaction with the transporter. researchgate.net The mechanism of action for silychristin A appears to be direct inhibition of the P-gp pump, which in turn sensitizes multidrug-resistant cancer cells. mdpi.comnih.gov For instance, in doxorubicin-resistant human ovarian carcinoma cells that overproduce P-gp, silychristin A was able to reverse the resistance phenotype. mdpi.com This suggests that silychristin acts as a chemosensitizer, enhancing the efficacy of conventional anticancer drugs.

Two primary mechanisms are proposed for P-gp modulation: direct inhibition of the transporter's function and/or inhibition of its expression. nih.gov Silychristin A and its derivative, 2,3-dehydrosilychristin A, primarily act through the former mechanism, directly inhibiting P-gp function without affecting its expression. nih.gov In contrast, other derivatives like anhydrosilychristin and isosilychristin appear to modulate MDR by downregulating the expression of P-gp (ABCB1) and another transporter, ABCG2. nih.govresearchgate.net

The ability of silychristin to inhibit P-gp suggests its potential as an adjuvant in chemotherapy to overcome MDR in cancer cells. nih.gov

Thyroid Hormone Transporter (MCT8) Inhibition and Molecular Interactions

Silychristin has been identified as a potent and specific inhibitor of the monocarboxylate transporter 8 (MCT8), a crucial transporter for thyroid hormones. humantechnopole.itmedchemexpress.comresearchgate.netsolvobiotech.comoup.com MCT8 facilitates the transport of thyroid hormones, such as triiodothyronine (T3) and thyroxine (T4), across cell membranes. humantechnopole.itbiorxiv.org

Studies using MCT8-overexpressing cells have demonstrated that silychristin strongly inhibits MCT8-mediated T3 uptake, with a reported IC50 value of approximately 100-110 nM. medchemexpress.comresearchgate.netsolvobiotech.com This makes silychristin one of the most potent known inhibitors of MCT8. oup.com Its inhibitory action is also highly specific to MCT8, as it does not significantly affect the closely related transporter MCT10. oup.com

Cryogenic electron microscopy (cryo-EM) studies have provided detailed insights into the molecular basis of this inhibition. humantechnopole.itbiorxiv.orgbiorxiv.org Silychristin binds to the same pocket within MCT8 as the natural substrate, T4. humantechnopole.it However, its interaction with key amino acid residues, including F115, N119, F336, and R371, locks the transporter in an outward-facing conformation. humantechnopole.itbiorxiv.orgbiorxiv.org This prevents the conformational changes necessary for thyroid hormone transport, effectively blocking the transporter's function. humantechnopole.itbiorxiv.orgbiorxiv.org While silychristin does not completely prevent thyroid hormone from binding, it abolishes the transport activity. biorxiv.org

The potent and specific inhibition of MCT8 by silychristin highlights its potential as a pharmacological tool for studying thyroid hormone transport and as a lead compound for developing drugs targeting MCT8-related disorders. humantechnopole.itoup.com

Inhibition of Other Transmembrane Pumps (e.g., Na+/K+ ATPase)

Beyond P-gp and MCT8, silychristin has been shown to inhibit other transmembrane pumps, notably the Na+/K+-ATPase. frontiersin.orgresearchgate.netnih.gov This enzyme is vital for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

Studies have demonstrated that silychristin inhibits Na+/K+-ATPase activity with an IC50 value of approximately 110 µM. frontiersin.orgnih.gov Molecular modeling suggests that silychristin can bind to several possible sites on the enzyme. frontiersin.org Binding to extracellular or cytoplasmic C-terminal sites could directly block cation transport, while binding at the interface of cytoplasmic domains may lead to allosteric inhibition. frontiersin.org The binding sites for flavonolignans like silychristin appear to be distinct from those of cardiac glycosides, which are well-known Na+/K+-ATPase inhibitors. frontiersin.org

The inhibition of Na+/K+-ATPase by silychristin is another facet of its diverse pharmacological profile, with potential implications for conditions where this pump's activity is dysregulated. researchgate.net

Enzyme Activity Modulation (Mechanistic Studies)

Silychristin and the broader silymarin complex have been investigated for their effects on various enzyme systems, including cytochrome P450 isoenzymes and cyclic AMP phosphodiesterase.

Cytochrome P450 Isoenzyme Inhibition (e.g., CYP3A4, CYP2D6, CYP2C9)

In vitro studies have indicated that components of silymarin, including silychristin, can inhibit several cytochrome P450 (CYP) isoenzymes. mdpi.comnih.govd-nb.infopitt.edunih.gov These enzymes are crucial for the metabolism of a wide range of drugs and xenobiotics.

Research has shown that silymarin constituents can inhibit CYP3A4, CYP2C9, and CYP2D6. mdpi.comnih.govpitt.edu One report documented potent inhibition of these three enzymes by silymarin components. pitt.edu Another study examining five silymarin components, including silychristin and its sulfate (B86663) metabolites, found that they could inhibit CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Interestingly, a sulfate conjugate of a silychristin derivative, 2,3-dehydrosilychristin-19-O-sulfate, demonstrated the strongest inhibitory effect on CYP3A4. nih.gov

The potential for CYP inhibition by silychristin suggests the possibility of herb-drug interactions, which should be considered when co-administered with drugs metabolized by these enzymes. nih.gov

Cyclic AMP (cAMP) Phosphodiesterase Inhibition

Silymarin, the complex from which silychristin is derived, is a potent inhibitor of cyclic AMP (cAMP) phosphodiesterase. nih.govuomustansiriyah.edu.iqfrontiersin.orgdntb.gov.ua This enzyme is responsible for the breakdown of cAMP, a crucial second messenger involved in numerous cellular signaling pathways.

In vitro studies have shown that the main constituents of silymarin—silybin, silydianin (B192384), and silychristin—are significantly more active in inhibiting beef heart phosphodiesterase than theophylline (B1681296) and papaverine, which are known phosphodiesterase inhibitors. nih.gov The inhibition of cAMP phosphodiesterase by silychristin can lead to an increase in intracellular cAMP levels, which may contribute to some of its observed pharmacological effects.

Neuroprotective Mechanisms and Molecular Targets (Preclinical Models)

Silymarin and its constituents, including silychristin, have demonstrated neuroprotective effects in various preclinical models of neurological disorders. frontiersin.orgfrontiersin.orgalzdiscovery.org These effects are attributed to a diverse range of molecular mechanisms.

The neuroprotective actions of silymarin are linked to its antioxidant, anti-inflammatory, and anti-apoptotic properties. frontiersin.orgfrontiersin.org It has been shown to reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase. frontiersin.org In models of neuroinflammation, silymarin can inhibit the activation of microglia, a key event in the inflammatory response in the brain. frontiersin.org

Furthermore, silymarin can modulate several signaling pathways implicated in neurodegeneration, including the MAPK, AMPK, NF-κB, mTOR, and PI3K/Akt pathways. researchgate.netresearchgate.net It can also interact with various receptors, enzymes, and growth factors. researchgate.net For instance, in animal models of Parkinson's disease, silymarin has been shown to protect dopaminergic neurons, potentially through its antioxidant and anti-inflammatory actions, as well as by modulating estrogen receptors. frontiersin.orgnih.gov In models of Alzheimer's disease, silymarin has been reported to reduce the levels of amyloid-beta plaques. alzdiscovery.org

The multifaceted neuroprotective mechanisms of silychristin and the broader silymarin complex underscore their potential as therapeutic agents for a range of neurodegenerative conditions. frontiersin.orgnih.gov

Data Tables

Table 1: Silychristin and Transporter Inhibition

| Transporter | Effect | IC50 | Model System |

|---|---|---|---|

| P-Glycoprotein (P-gp/ABCB1) | Inhibition | Concentration-dependent | In vitro, doxorubicin-resistant ovarian carcinoma cells |

| MCT8 | Potent Inhibition | ~100-110 nM | MCT8-overexpressing cells |

Table 2: Silychristin and Enzyme Inhibition

| Enzyme | Effect | Notes |

|---|---|---|

| CYP3A4 | Inhibition | A sulfate conjugate of a silychristin derivative showed the strongest inhibition. |

| CYP2D6 | Inhibition | Demonstrated by silymarin constituents. |

| CYP2C9 | Inhibition | Demonstrated by silymarin constituents. |

Modulation of Key Signaling Pathways (e.g., MAPK, AMPK, PI3K/Akt)

Preclinical research indicates that silymarin and its components exert significant influence over several critical intracellular signaling pathways that regulate cell growth, proliferation, inflammation, and metabolism. mdpi.commdpi.com The modulation of these pathways is central to the observed biological effects in in vitro and animal models.

The Mitogen-Activated Protein Kinase (MAPK), AMP-activated protein kinase (AMPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways are essential for maintaining glucose homeostasis, and their deregulation is linked to metabolic diseases. nih.gov Silymarin has been shown to target these pathways, suggesting a mechanism for its therapeutic potential. mdpi.com For instance, the anti-inflammatory effects of silymarin have been partly attributed to its ability to modulate the PI3K/Akt/mTOR signaling route. mdpi.comfrontiersin.org Activation of AMPK by silymarin is considered a key step that translates into anti-inflammatory outcomes. mdpi.com

Furthermore, the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, can be activated by signaling pathways such as PI3K/Akt and AMPK. mdpi.com Studies on silymarin components suggest a functional crosstalk between Nrf2 and other pathways like NF-κB, which is critical in the inflammatory response. mdpi.com Specifically, silybinin, another major component of silymarin, has been observed to suppress the PI3K-Akt and MAPK signaling pathways in certain cancer cell lines. dntb.gov.ua

| Signaling Pathway | Model System | Observed Effect of Silymarin/Components | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR | Cellular Models | Inhibition of the pathway, contributing to anti-inflammatory and anti-cancer effects. | mdpi.comfrontiersin.org |

| AMPK | Cellular Models | Activation of AMPK, leading to the inhibition of ATP-consuming anabolic pathways and stimulation of ATP-producing catabolic pathways. | mdpi.commdpi.com |

| MAPK | Cellular Models | Inhibition of MAPK signaling has been noted in studies with silybin. | dntb.gov.ua |

Effects on Dopaminergic Neurons

A significant area of preclinical investigation has been the neuroprotective potential of silymarin, with a particular focus on dopaminergic neurons, the progressive loss of which is a hallmark of Parkinson's disease (PD). frontiersin.orgnih.gov In various animal and cellular models of PD, silymarin has demonstrated a protective effect on these neurons. nih.govresearchgate.net

Studies using lipopolysaccharide (LPS)-induced neurotoxicity models found that silymarin protects dopaminergic neurons by inhibiting the activation of microglia, which are the primary immune cells in the brain. frontiersin.orgbrieflands.com This anti-inflammatory action is a key mechanism, as neuroinflammation plays a crucial role in the pathogenesis of neurodegenerative disorders. nih.gov By suppressing microglial activation, silymarin reduces the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), thereby reducing damage to dopaminergic neurons. frontiersin.orgnih.gov

In animal models of PD induced by toxins such as 6-hydroxydopamine (6-OHDA) or MPTP, administration of silymarin was found to attenuate the loss of dopaminergic neurons in the substantia nigra. nih.govresearchgate.net This neuroprotection was associated with the preservation of striatal dopamine (B1211576) levels and improvement in motor behavior. nih.govnih.gov The mechanisms underlying this protection are believed to involve the modification of apoptotic pathways and a reduction in oxidative stress. researchgate.netfrontiersin.org

| Neurotoxicity Model | Model System | Observed Protective Effect of Silymarin | Reference |

|---|---|---|---|

| Lipopolysaccharide (LPS) | In Vitro (Microglia/Neuron Co-cultures) | Inhibited microglia activation and protected dopaminergic neurons from neurotoxicity. | frontiersin.orgbrieflands.com |

| 6-hydroxydopamine (6-OHDA) | Animal Model (Rat) | Attenuated the loss of dopaminergic neurons in the substantia nigra. | nih.gov |

| MPTP | Animal Model (Mouse) | Preserved dopaminergic neurons, maintained striatal dopamine levels, and reduced apoptosis. | researchgate.net |

| Maneb and Paraquat | Animal Model | Protected against midbrain dopaminergic neuronal loss and associated behavioral impairments. | nih.gov |

Metabolic Regulation Mechanisms (Preclinical Models)

Silychristin, as a constituent of silymarin, is implicated in the regulation of various metabolic processes. Preclinical studies focusing on the silymarin complex and its primary components have uncovered interactions with key nuclear receptors and enzymes that govern lipid and glucose metabolism. nih.gov

Modulation of Peroxisome Proliferator-Activated Receptor (PPAR)-α Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play critical roles in the regulation of lipid metabolism, energy homeostasis, and inflammation. xiahepublishing.comsmw.ch The subtype PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver. xiahepublishing.com Activation of PPARα promotes the oxidation of fatty acids. xiahepublishing.comnih.gov

In preclinical models of obesity, PPARα activation has been shown to prevent adipocyte hypertrophy and reduce inflammation in white adipose tissue. nih.gov While direct studies on silychristin's effect on PPARα are limited, the broader context of silymarin's use in metabolic and liver conditions suggests a potential interaction with these pathways. For example, PPARα agonists are known to reduce cholestatic liver injury, a condition where milk thistle extracts have been traditionally applied. xiahepublishing.com The therapeutic effects of silymarin on metabolic syndrome, including the lowering of triglycerides, align with the known functions of PPARα activation. nih.govsmw.ch

Influence on Sirtuin 1 (SIRT1) Expression and Activity

Sirtuin 1 (SIRT1) is a crucial enzyme that regulates a wide array of cellular functions, including metabolism, stress response, and aging, by deacetylating various transcription factors and co-factors. nih.govfrontiersin.org Emerging evidence has identified SIRT1 as a key target for silymarin. mdpi.com

In vitro experiments and molecular simulations have indicated that silymarin can directly bind to the SIRT1 enzyme and enhance its activity. mdpi.com This activation of SIRT1 is believed to be a significant mechanism through which silymarin exerts its beneficial effects on metabolism. mdpi.com Specifically, the activation of SIRT1 may mediate the improvements in insulin (B600854) resistance and gluconeogenesis observed in preclinical diabetes models treated with silymarin. mdpi.com By influencing SIRT1, silymarin can impact hepatic glucose metabolism, fatty acid oxidation, and adipogenesis, highlighting a critical pathway for its metabolic regulatory effects. mdpi.comfrontiersin.org

Regulation of Farnesyl X Receptor (FXR) Signaling

The Farnesyl X Receptor (FXR) is a nuclear receptor that acts as a primary sensor for bile acids and plays a central role in maintaining bile acid homeostasis, as well as regulating lipid and glucose metabolism. frontiersin.orgjomes.org Dysregulation of FXR signaling is associated with metabolic disorders. frontiersin.org

Several studies have demonstrated that silymarin and its main active component, silybin, can act as agonists for FXR. frontiersin.orgelsevier.esresearchgate.net In animal models of diet-induced obesity, silymarin treatment was shown to enhance FXR transactivity. frontiersin.orgresearchgate.net This activation of FXR signaling was linked to the amelioration of hyperlipidemia and insulin resistance. frontiersin.org The mechanism appears to involve the suppression of the pro-inflammatory NF-κB pathway, an effect that is enhanced by FXR activation. frontiersin.orgresearchgate.net These findings suggest that the metabolic benefits of silymarin are, at least in part, mediated through the stimulation of FXR signaling, positioning its components, including silychristin, as potential modulators of this critical metabolic receptor. elsevier.esproquest.com

| Metabolic Regulator | Model System | Observed Effect of Silymarin/Components | Reference |

|---|---|---|---|